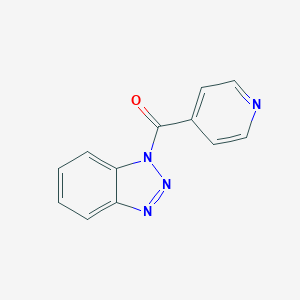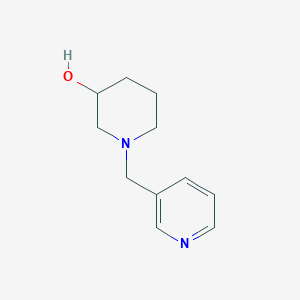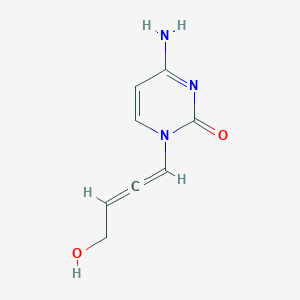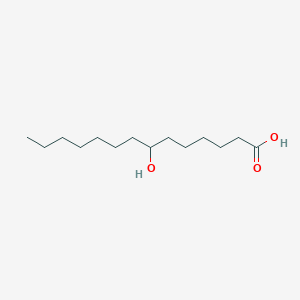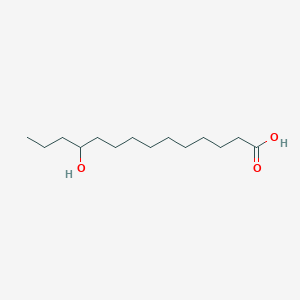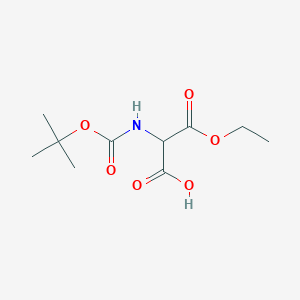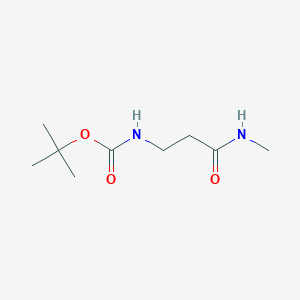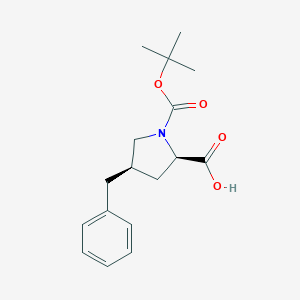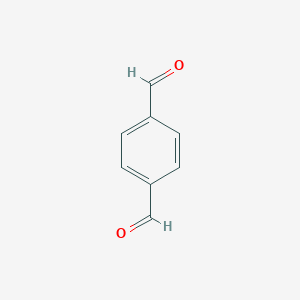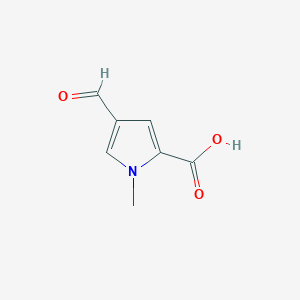
1-Benzyl-3-pyrrolidinone
Overview
Description
1-Benzyl-3-pyrrolidinone is a chemical compound that is part of the pyrrolidinone family, which are lactams of pyrrolidine, a five-membered cyclic amine. These compounds are of interest due to their potential applications in pharmaceuticals, as nootropic agents, and as intermediates in organic synthesis. The compound features a benzyl group attached to the nitrogen atom of the pyrrolidinone ring.
Synthesis Analysis
The synthesis of 1-Benzyl-3-pyrrolidinone derivatives can be achieved through various methods. A novel process starting from benzocaine involves bromination, nucleophilic substitution, and cyclization, yielding the target compound with an overall yield of 72.2% . Additionally, a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite can be used to synthesize penta-substituted pyrrole derivatives, which are structurally related to 1-Benzyl-3-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-pyrrolidinone and its derivatives can be characterized using spectroscopic techniques such as NMR and MS, as well as X-ray crystallography. For instance, the crystal and molecular structures of related cognition activators have been determined by X-ray analysis, revealing the envelope conformation of the five-membered ring with specific torsion angles .
Chemical Reactions Analysis
1-Benzyl-3-pyrrolidinone can undergo various chemical reactions due to the presence of the lactam ring and the benzyl group. For example, the electropolymerization of related pyrrole compounds in the presence of easily oxidized electrolytes has been studied, showing the formation of conducting polymers . Additionally, the reactivity of pyrrole derivatives with different reagents can lead to the formation of various polysubstituted pyrroles and other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-pyrrolidinone derivatives can be explored through computational studies using density functional theory (DFT). These studies predict spectral and geometrical data, and good correlations have been found between experimental and predicted spectroscopic data . Electrochemical studies can also provide insights into the corrosion inhibition efficiency of these compounds on metal surfaces .
Scientific Research Applications
Application 1: Synthesis of Vinyl Triflate
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Benzyl-3-pyrrolidinone is used as a starting reagent in the synthesis of vinyl triflate .
- Results or Outcomes : The outcome of this process is the production of vinyl triflate . No quantitative data or statistical analyses were provided in the sources .
Application 2: Preparation of Chiral, Alkenyl Sulfoximines
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Benzyl-3-pyrrolidinone is used to prepare chiral, alkenyl sulfoximines, leading to highly functionalized diazabicycles .
- Results or Outcomes : The outcome of this process is the production of highly functionalized diazabicycles . No quantitative data or statistical analyses were provided in the sources .
Application 3: Enzymatic Asymmetric Reduction
- Scientific Field : Biochemistry
- Summary of the Application : 1-Benzyl-3-pyrrolidinone is used in enzymatic asymmetric reduction to yield enantiopure 1-benzyl-3-hydroxypyrrolidine . This compound is a well-known intermediate for various drugs .
- Results or Outcomes : The outcome of this process is the production of enantiopure 1-benzyl-3-hydroxypyrrolidine . No quantitative data or statistical analyses were provided in the sources .
Application 4: Synthesis of Alkaloids and Unusual β-Amino Acids
- Scientific Field : Organic Chemistry
- Summary of the Application : Pyrrolidin-2-ones, including 1-Benzyl-3-pyrrolidinone, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Results or Outcomes : The outcome of this process is the production of various alkaloids and unusual β-amino acids . No quantitative data or statistical analyses were provided in the sources .
Application 5: Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of the Application : Pyrrolidin-2-one derivatives, including 1-Benzyl-3-pyrrolidinone, have been found to exhibit antimicrobial activity .
- Results or Outcomes : The outcome of this process is the inhibition of microbial growth . No quantitative data or statistical analyses were provided in the sources .
Application 6: Anticancer Activity
- Scientific Field : Oncology
- Summary of the Application : Pyrrolidin-2-one derivatives, including 1-Benzyl-3-pyrrolidinone, have been found to exhibit anticancer activity .
- Results or Outcomes : The outcome of this process is the inhibition of cancer cell growth . No quantitative data or statistical analyses were provided in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMDHQNUNRMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228203 | |
| Record name | 1-(Benzyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-pyrrolidinone | |
CAS RN |
775-16-6 | |
| Record name | 1-(Phenylmethyl)-3-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Benzyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyl)pyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYL-3-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4F247KXW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


